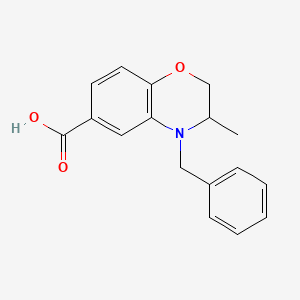

4-Benzyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Description

Properties

IUPAC Name |

4-benzyl-3-methyl-2,3-dihydro-1,4-benzoxazine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-12-11-21-16-8-7-14(17(19)20)9-15(16)18(12)10-13-5-3-2-4-6-13/h2-9,12H,10-11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLJGHJMUMPWDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C(N1CC3=CC=CC=C3)C=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid typically involves the condensation of appropriate benzyl and methyl-substituted aniline derivatives with formaldehyde and a carboxylic acid derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the oxazine ring. Common reagents used in this synthesis include methanesulfonic acid and phenylhydrazine hydrochloride .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency. Additionally, the use of continuous flow reactors can provide better control over reaction conditions, leading to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated derivatives of the oxazine ring. Substitution reactions can introduce various functional groups onto the benzene or oxazine rings .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that benzoxazine derivatives exhibit significant anticancer properties. For instance, research has shown that compounds similar to 4-benzyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid can induce apoptosis in cancer cells through various mechanisms such as the inhibition of cell proliferation and the induction of oxidative stress .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Studies have demonstrated that benzoxazine derivatives possess activity against a range of bacterial strains, making them potential candidates for developing new antibiotics .

Materials Science Applications

Polymer Chemistry

Benzoxazines are known for their utility in polymer science. They can be used as monomers to synthesize thermosetting resins. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in the production of high-performance materials used in aerospace and automotive industries .

Coatings and Adhesives

Due to their excellent adhesion properties and resistance to solvents, benzoxazines are also explored as components in coatings and adhesives. The unique curing mechanisms of benzoxazines allow for the development of coatings that provide superior protection against environmental factors .

Case Studies

Mechanism of Action

The mechanism of action of 4-Benzyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit the activity of enzymes involved in viral replication or cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Benzoxazine Derivatives

Substituent Variations in the Benzoxazine Core

4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid (CAS: 861338-27-4)

- Molecular Formula: C₁₀H₉NO₄

- Key Differences : Lacks the benzyl group and contains an oxo group at position 3 instead of a methyl group.

- Impact : Reduced molecular weight (207.19 g/mol vs. ~299.34 g/mol) and altered electronic properties due to the electron-withdrawing oxo group, which may affect reactivity and solubility .

Ethyl 4-Benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7b)

- Molecular Formula: C₁₈H₁₈NO₃Cl

- Key Differences : Chlorine substituent at position 6 and an ethyl ester group instead of a carboxylic acid.

- Impact : Increased lipophilicity and altered melting point (96–98°C for bromo analog 7c vs. variable for the target compound) .

8-Methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

- Molecular Formula: C₁₀H₉NO₅

- Key Differences : Methoxy group at position 8 and oxo group at position 3.

Heteroatom Substitution: Benzothiazine Analogs

2H-1,4-Benzothiazine-6-carboxylic acid derivatives (e.g., CAS: 899425-08-2)

- Molecular Formula: C₁₉H₁₇NO₃S

- Key Differences : Replacement of oxygen with sulfur in the heterocyclic ring.

Pharmacologically Active Derivatives

Levofloxacin (CAS: 138199-71-0)

- Molecular Formula : C₁₈H₂₀FN₃O₄

- Key Differences : Fluorine at position 9 and a piperazinyl group at position 10, integrated into a pyridobenzoxazine core.

- Impact: These substitutions confer potent antibacterial activity and corrosion inhibition properties, as demonstrated in studies on API 5L X-52 steel . The absence of fluorine and piperazine in the target compound likely limits its antimicrobial utility but may expand its use in non-pharmacological applications.

Structural and Functional Data Table

Key Research Findings

- Synthetic Utility : Derivatives like ethyl 4-benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7b) demonstrate regioselective formylation, highlighting the versatility of benzoxazine cores in organic synthesis .

- Biological Activity : Levofloxacin’s piperazinyl and fluorine groups are critical for DNA gyrase inhibition, a mechanism absent in the target compound due to structural differences .

- Material Science Applications : The benzyl group in the target compound enhances lipophilicity, making it a candidate for hydrophobic coatings or polymer precursors .

Biological Activity

4-Benzyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a heterocyclic compound that belongs to the benzoxazine family. Its unique structure includes a benzene ring fused to an oxazine ring, characterized by the presence of a carboxylic acid group. This compound has garnered interest due to its potential biological activities, which are explored in various research contexts.

- Molecular Formula : C17H17NO3

- Molecular Weight : 283.32 g/mol

- CAS Number : 950461-36-6

Research indicates that compounds similar to this compound can interact with various biological targets, influencing several biochemical processes. The compound undergoes stereoselective acylation reactions and has shown potential in modulating enzymatic activities associated with disease states.

Antimicrobial Activity

Studies have demonstrated that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. For example, certain analogs have been tested against bacterial strains and fungi, showing promising results in inhibiting growth at low concentrations.

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound suggest that it may inhibit tumor cell proliferation. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.

Neuroprotective Effects

Recent research has pointed towards the neuroprotective properties of benzoxazine derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating oxidative stress and inflammatory pathways.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial and fungal strains; specific IC50 values are under investigation. |

| Anticancer | Induces apoptosis in cancer cell lines; requires further study for clinical relevance. |

| Neuroprotective | Potential to reduce oxidative stress and inflammation; promising for neurodegenerative conditions. |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Molecules evaluated the antimicrobial activity of benzoxazine derivatives against multiple pathogens, reporting IC50 values ranging from 5 to 50 µg/mL for various strains, indicating effective inhibition at low concentrations .

- Anticancer Properties : Research conducted on the effects of benzoxazine derivatives on human cancer cell lines demonstrated significant cytotoxicity with IC50 values as low as 10 µM, suggesting potential for therapeutic applications in oncology .

- Neuroprotective Mechanisms : A recent investigation highlighted the ability of similar compounds to protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS), supporting their role in neuroprotection .

Q & A

Q. What are the recommended synthetic routes for 4-benzyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes:

- Step 1 : Condensation of substituted benzoxazine precursors with benzyl groups under acidic catalysis (e.g., HCl or H₂SO₄).

- Step 2 : Methylation at the 3-position using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) .

- Step 3 : Carboxylic acid functionalization via oxidation or hydrolysis of ester intermediates (e.g., using NaOH/EtOH).

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–120°C) to enhance yield .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze ¹H and ¹³C NMR spectra to verify benzoxazine ring protons (δ 3.5–4.5 ppm for methylene groups) and carboxylic acid protons (broad signal at δ 10–12 ppm) .

- IR Spectroscopy : Confirm the presence of C=O (1700–1750 cm⁻¹) and O-H (2500–3300 cm⁻¹) stretches .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

- Methodological Answer :

- Impurities : Unreacted benzyl precursors, methylated byproducts, or oxidized derivatives (e.g., quinoline analogs).

- Mitigation :

- Use column chromatography (silica gel, hexane/EtOAc gradient) for purification .

- Recrystallize from ethanol/water mixtures to remove polar impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., inconsistent IC₅₀ values) for this compound?

- Methodological Answer :

- Step 1 : Validate assay conditions (e.g., pH, temperature, cell line viability) to ensure reproducibility .

- Step 2 : Perform dose-response curves in triplicate and analyze via nonlinear regression (e.g., GraphPad Prism).

- Step 3 : Use molecular docking studies to compare binding affinities with target proteins (e.g., kinases or GPCRs) and correlate with experimental IC₅₀ values .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via HPLC and identify byproducts (e.g., decarboxylated derivatives) .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Store samples at −20°C under nitrogen to prevent oxidation .

Q. How can researchers design experiments to investigate the compound’s interactions with biological membranes or proteins?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on a sensor chip and measure binding kinetics (ka, kd) .

- Fluorescence Quenching : Titrate the compound with protein solutions (e.g., BSA) and monitor changes in tryptophan fluorescence intensity .

- Molecular Dynamics Simulations : Model lipid bilayer penetration using GROMACS or AMBER software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.